Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate
Description
Properties
IUPAC Name |
ethyl 4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-5(14)3-4-13-7(6)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCJRUSEJVUPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=CC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine Intermediate
This intermediate is a crucial precursor for further transformations toward the target ethyl ester.
- React ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in anhydrous methanol.
- Use potassium hydroxide (methanolic solution) as a catalyst.
- Reflux with slow addition of base over 24 hours.
- Continue reflux for 6 hours after addition complete.
- Isolate by filtration and washing.
Experimental Data (Example 1):
| Parameter | Value |
|---|---|
| Cyanoacetamide | 12 g (0.142 mol) |
| Ethyl 4,4,4-trifluoroacetoacetate | 20 mL (0.136 mol) |
| Solvent | Anhydrous methanol 30 mL |
| Catalyst | KOH methanolic solution (9 g/20 mL) |
| Temperature | Reflux (~65 °C) |
| Reaction time | 24 h addition + 6 h reflux |
| Product yield | 55% |
| Product form | White powder |
| Melting point | 227–279 °C |
| 1H NMR (ppm) | 5.56 (s, Ar-H), 10.7 (br, OH) |
This step forms a white powder intermediate with dihydroxy and cyano functionalities on the pyridine ring, critical for subsequent chlorination.
Chlorination to 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine
- Treat the dihydroxy intermediate with phosphorus oxychloride (POCl3) in a high-pressure reactor.
- Stir at 110 °C for 0.5 hours.
- Remove excess POCl3 under reduced pressure.
- Quench the residue in crushed ice.
- Filter and dry to obtain brown crystalline product.
| Parameter | Value |
|---|---|
| Intermediate amount | 15 g (0.0735 mol) |
| POCl3 volume | 40 mL |
| Temperature | 110 °C |
| Reaction time | 0.5 h |
| Product yield | 28.2% |
| Product form | Brown crystals |
This step replaces hydroxyl groups with chlorine atoms, activating the ring for further transformations.
Hydrogenolysis to 3-Cyano-4-trifluoromethylpyridine
- Hydrogenate the dichloro intermediate in ethanol with triethylamine and 5% palladium on carbon catalyst.
- Conduct at 80 °C under 1.8 MPa hydrogen pressure.
- Monitor reaction by thin-layer chromatography.
- Filter off catalyst and concentrate filtrate.
- Recrystallize from petroleum ether and ethyl acetate.
| Parameter | Value |
|---|---|
| Substrate amount | 3.2 g (0.0133 mol) |
| Solvent | Absolute ethanol 35 mL |
| Catalyst | 0.3 g 5% Pd/C |
| Base | Triethylamine 4 mL |
| Temperature | 80 °C |
| Hydrogen pressure | 1.8 MPa |
| Reaction time | Until slow gas uptake |
| Product yield | 52.5% |
| Product form | Crystalline solid |
| Melting point | 40–43 °C |
| 1H NMR (ppm) | 7.4 (s, Ar-H), 7.33–7.34 (m, Ar-H) |
This step selectively removes chlorine substituents, yielding the cyano trifluoromethyl pyridine intermediate.
Hydrolysis and Esterification to Ethyl 4-Hydroxy-2-(trifluoromethyl)nicotinate
Two alternative sequences are employed:
Route A: Hydrolysis of the cyano group followed by catalytic hydrogenolysis.
Route B: Hydrolysis of the chlorinated pyridinecarboxylic acid followed by catalytic hydrogenolysis.
Typical Hydrolysis Conditions:
- Reflux 2,6-chloro-3-cyano-4-trifluoromethylpyridine in 70% sodium hydroxide and 70% ethanol for 6 hours.
- Acidify with 8% hydrochloric acid to precipitate the product.
- Filter, wash, and dry.
- Hydrogenate the acid intermediate in ethanol with triethylamine and 5% Pd/C at 80 °C under 1.8 MPa hydrogen pressure.
- Recrystallize final product from petroleum ether and ethyl acetate.
| Step | Yield (%) |
|---|---|
| Hydrolysis to acid | 91.2–97.2 |
| Hydrogenolysis to final ester | ~52–55 |
Final Product Characterization:
- 1H NMR shows characteristic aromatic and carboxylic acid protons.
- Melting points and purity confirm successful synthesis.
Reaction Scheme Summary
| Step | Reactants / Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 4,4,4-trifluoroacetoacetate + cyanoacetamide, KOH, MeOH reflux | 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine | 55 | White powder, key intermediate |
| 2 | POCl3, 110 °C, 0.5 h | 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine | 28.2 | Brown crystals |
| 3 | Pd/C, H2 (1.8 MPa), EtOH, triethylamine, 80 °C | 3-Cyano-4-trifluoromethylpyridine | 52.5 | Hydrogenolysis step |
| 4 | NaOH (70%), EtOH (70%), reflux 6 h + acidification | 2,6-Chloro-4-trifluoromethyl-3-pyridinecarboxylic acid | 91.2–97.2 | Hydrolysis step |
| 5 | Pd/C, H2 (1.8 MPa), EtOH, triethylamine, 80 °C | This compound (final) | ~52–55 | Final hydrogenolysis and esterification |
Critical Analysis and Industrial Considerations
Raw Materials: Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide are commercially available and relatively inexpensive, facilitating scale-up.
Catalysts and Reagents: Use of potassium hydroxide and palladium on carbon avoids highly reactive or hazardous reagents such as butyllithium or sodium hydride, improving safety and environmental profile.
Reaction Conditions: Moderate temperatures (80–110 °C) and pressures (1.8 MPa H2) are industrially manageable.
Yields: Overall yields are moderate to good, with the hydrolysis step showing excellent conversion (>90%).
Purification: Recrystallization from petroleum ether and ethyl acetate is effective for product isolation.
Byproducts: Side reactions such as enamine formation and incomplete conversion can occur but are minimized by controlled addition and reaction monitoring.
Scalability: The described methods have been demonstrated in patent literature with potential for industrial application due to safety and economic advantages.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-2-(trifluoromethyl)nicotinate.
Reduction: Formation of ethyl 4-amino-2-(trifluoromethyl)nicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Sciences: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to nicotinic acid derivatives.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity. The hydroxy group at the 4-position may also participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate and related nicotinate esters:
Research Implications and Challenges
- Positional Effects: The 2-position trifluoromethyl group in the target compound may sterically hinder enzymatic hydrolysis compared to morpholinoethyl esters in morniflumate, affecting prodrug activation .
Biological Activity
Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₈F₃N₁O₂
- Functional Groups : Hydroxy group (-OH) at position 4 and trifluoromethyl group (-CF₃) at position 2.
These structural characteristics enhance the compound's lipophilicity, enabling better membrane penetration and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity and selectivity, while the hydroxyl group can form hydrogen bonds with active sites, modulating enzyme activity and leading to various biological effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxicity against human cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Significant cytotoxicity against various cancer cell lines; induced apoptosis in treated cells. |
| Study B | Antimicrobial efficacy | Effective against Staphylococcus aureus and Escherichia coli; demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Study C | Mechanism exploration | Identified enzyme inhibition as a key mechanism; enhanced lipophilicity improved cellular uptake. |
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored for potential therapeutic applications in several areas:
- Cancer Therapy : As a candidate for developing new anticancer drugs.
- Antimicrobial Agents : For treating infections caused by resistant bacterial strains.
- Biochemical Probes : In research settings to study enzyme activities and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
